N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine
Description
[(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both indole and substituted phenyl groups
Properties
Molecular Formula |
C20H23ClN2O2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H23ClN2O2/c1-3-25-19-11-14(10-17(21)20(19)24-2)12-22-9-8-15-13-23-18-7-5-4-6-16(15)18/h4-7,10-11,13,22-23H,3,8-9,12H2,1-2H3 |
InChI Key |
IRASSIFWXOHSOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the substituted phenyl and indole intermediates, followed by their coupling.
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Preparation of Substituted Phenyl Intermediate: : The substituted phenyl group can be synthesized through electrophilic aromatic substitution reactions, where the ethoxy and methoxy groups are introduced using ethyl and methyl ethers, respectively. Chlorination is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
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Preparation of Indole Intermediate: : The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
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Coupling Reaction: : The final step involves coupling the substituted phenyl and indole intermediates. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
[(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety is a common pharmacophore in many drugs, making it a potential candidate for drug development targeting various diseases, including cancer and neurological disorders.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: The compound’s unique structure may impart interesting electronic or optical properties, making it useful in the development of advanced materials such as organic semiconductors.
Mechanism of Action
The mechanism of action of [(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of a substituted phenyl group with an indole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
